

Fanotaprim's spectrum of activity against apicomplexan parasites

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Compound of Interest

Compound Name: Fanotaprim

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Fanotaprim's Anti-Apicomplexan Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanotaprim, a potent dihydrofolate reductase (DHFR) inhibitor, has demonstrated significant efficacy against the apicomplexan parasite *Toxoplasma gondii*. This technical guide provides a comprehensive overview of the currently available data on **Fanotaprim**'s spectrum of activity, mechanism of action, and preclinical efficacy. Quantitative data from in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental methodologies are provided for key assays, and the underlying biochemical pathways are illustrated through diagrams to support further research and development efforts. While extensive data exists for its activity against *Toxoplasma gondii*, information regarding its efficacy against other significant apicomplexan parasites such as *Plasmodium* and *Cryptosporidium* remains limited in publicly accessible literature.

Introduction

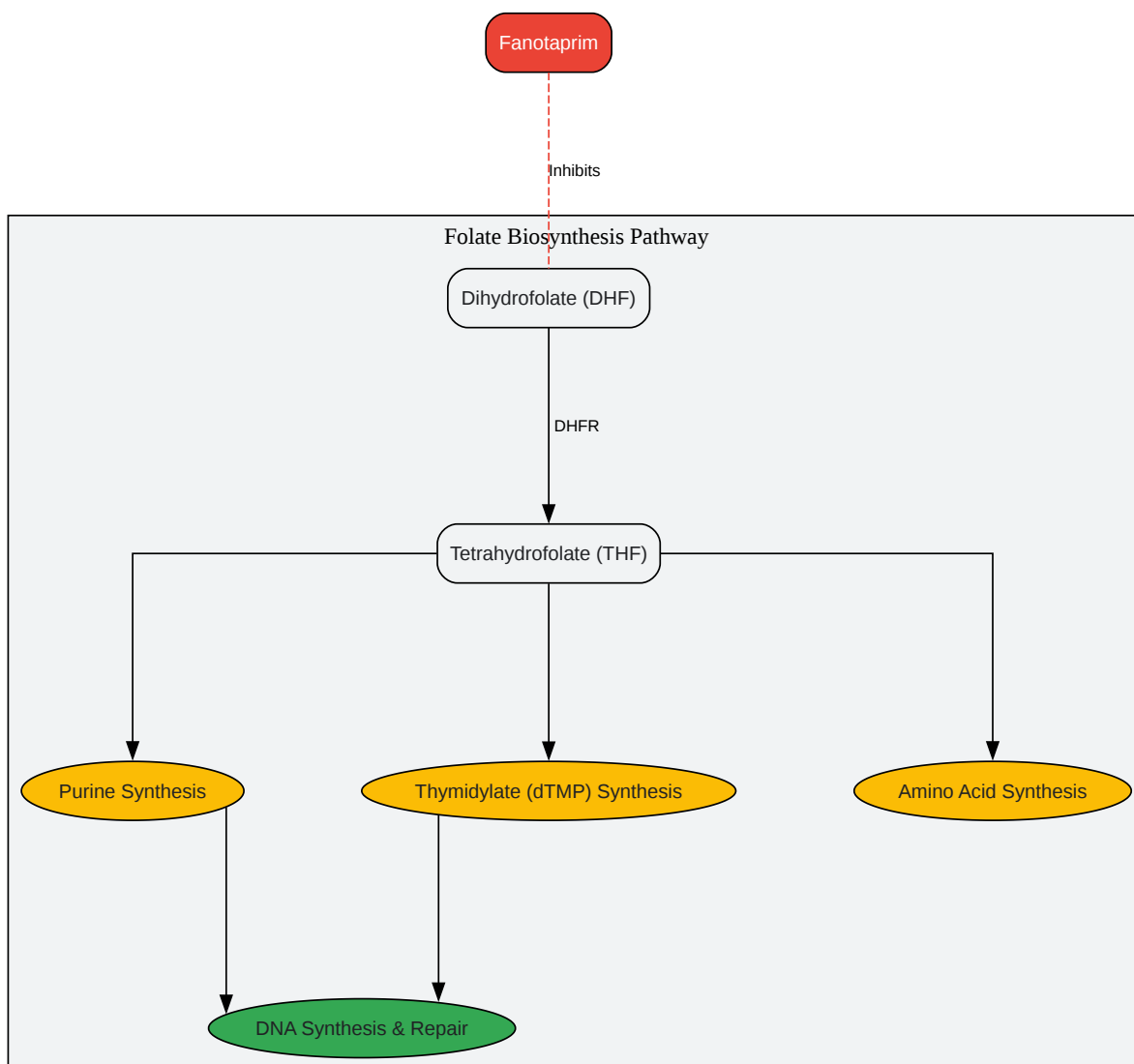
Apicomplexan parasites, including *Toxoplasma gondii*, *Plasmodium falciparum*, and *Cryptosporidium parvum*, are responsible for a significant global health burden. The emergence of resistance to existing therapies necessitates the development of novel antiparasitic agents.

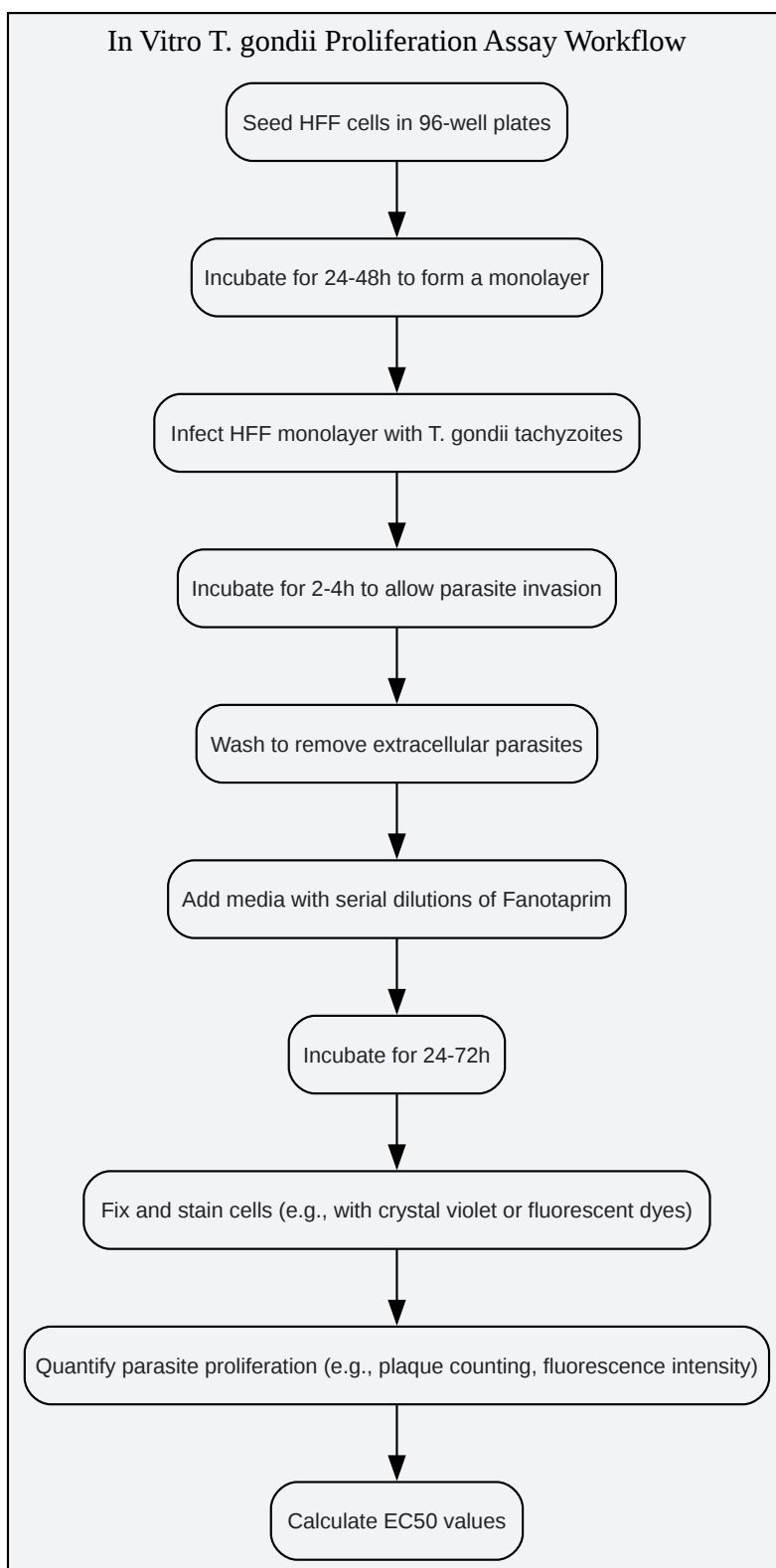
The folate biosynthesis pathway is a clinically validated target for antimicrobial and antiparasitic drugs, as it is essential for DNA synthesis and cellular replication. Dihydrofolate reductase (DHFR), a key enzyme in this pathway, has been successfully targeted by drugs like pyrimethamine and trimethoprim.^[1]

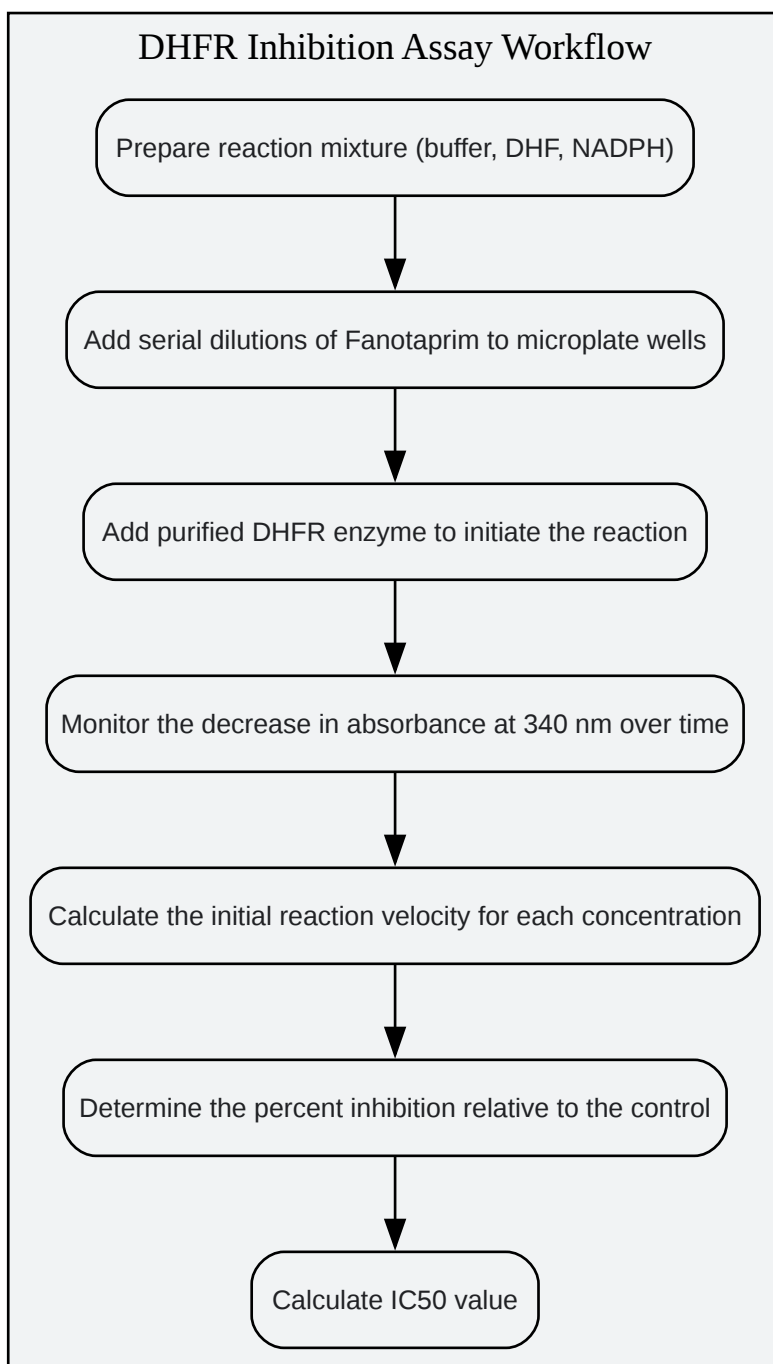
Fanotaprim (formerly VYR-006) is a next-generation DHFR inhibitor designed for improved potency and selectivity. This guide synthesizes the current knowledge on **Fanotaprim**'s activity against apicomplexan parasites, with a primary focus on *Toxoplasma gondii*, for which the most comprehensive data is available.

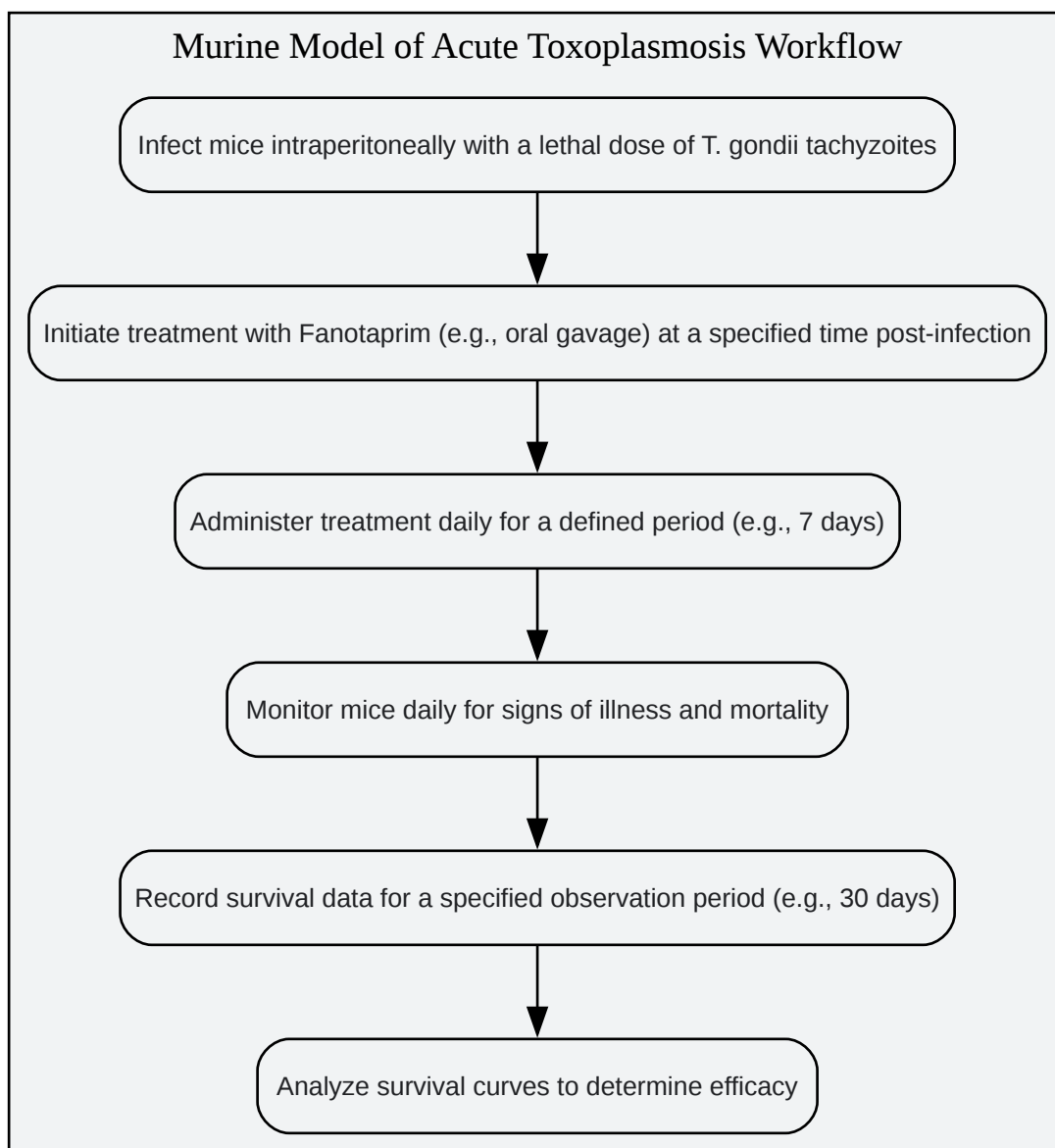
Mechanism of Action: Dihydrofolate Reductase Inhibition

Fanotaprim exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis, repair, and cell proliferation.^[1] By blocking DHFR, **Fanotaprim** depletes the pool of THF, leading to the cessation of DNA synthesis and ultimately, parasite death. The selectivity of **Fanotaprim** for the parasite's DHFR over the human homolog is a key factor in its therapeutic potential.









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References

- 1. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
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